2,4-TDI-BIS-1,2MP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

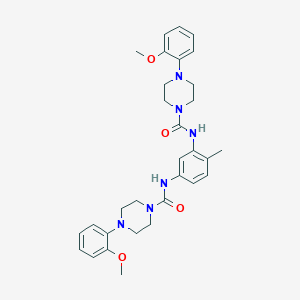

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide is a complex organic compound featuring multiple functional groups, including methoxyphenyl and piperazine moieties

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 2-methoxyphenyl isocyanate with appropriate amines to form urea linkages . The stability of these linkages under various conditions makes them suitable for further functionalization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

化学反应分析

Types of Reactions

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic compounds, while reduction of the carbonyl groups would yield alcohols.

科学研究应用

Scientific Research Applications

-

Polyurethane Production :

- Flexible Foams : 2,4-TDI-BIS-1,2MP is used to produce flexible polyurethane foams that are widely applied in furniture, automotive seating, and insulation materials.

- Coatings and Adhesives : The compound serves as a cross-linking agent in coatings and adhesives, providing durability and resistance to environmental factors.

-

Biomedical Applications :

- Drug Delivery Systems : Its biocompatibility allows for use in drug delivery systems where controlled release of therapeutic agents is required.

- Medical Devices : The compound can be modified for surface coatings on medical implants to enhance biocompatibility and reduce infection rates.

-

Environmental Applications :

- Sealants : Utilized in sealants for construction applications due to its excellent adhesion properties and resistance to moisture.

- Insulation Materials : Its thermal stability makes it suitable for use in insulation materials that require low thermal conductivity.

Data Tables

| Application | Description |

|---|---|

| Flexible Foams | Used in cushioning materials for furniture |

| Coatings | Provides protective layers against wear |

| Drug Delivery | Facilitates controlled release of medications |

| Medical Devices | Enhances biocompatibility of implants |

| Sealants | Effective moisture barrier in construction |

Case Studies

-

Polyurethane Foam Production :

- A study demonstrated that using this compound in the formulation of flexible foams resulted in improved mechanical properties compared to traditional TDI formulations. The enhanced cross-linking provided better resilience and durability under stress conditions.

-

Medical Device Coating :

- Research conducted on the application of this compound as a coating for orthopedic implants showed significant reduction in bacterial adhesion compared to uncoated devices. This property is critical for preventing post-surgical infections.

-

Environmental Sealants :

- A field study evaluated the performance of sealants made with this compound in outdoor environments. Results indicated that these sealants maintained their integrity and adhesion over prolonged exposure to moisture and UV light.

生物活性

2,4-TDI-BIS-1,2MP (2,4-Toluene Diisocyanate Bis-1,2-Mercapto Propanol) is a compound derived from toluene diisocyanate (TDI), which is widely used in the production of polyurethane foams and coatings. Understanding the biological activity of this compound is crucial for assessing its potential therapeutic applications and environmental impacts. This article synthesizes diverse research findings and case studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure:

- Molecular Formula: C₁₁H₁₄N₂O₄S₂

- Molecular Weight: 298.37 g/mol

Physical Properties:

| Property | Value |

|---|---|

| Melting Point | 22ºC |

| Boiling Point | 252.5–254ºC |

| Density | 1.22 g/cm³ |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The mercapto groups in the structure can form disulfide bonds with proteins, potentially altering their function. This interaction may lead to:

- Inhibition of Enzymatic Activity: By binding to active sites on enzymes.

- Antioxidant Activity: The mercapto groups may scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting cell wall synthesis.

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Results showed that at certain concentrations, the compound induces apoptosis in cancer cells while exhibiting lower toxicity towards normal cells. This selectivity makes it a candidate for further development as an anticancer agent.

Case Study: Anticancer Activity

In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in:

- Reduction in Cell Viability: A dose-dependent decrease was observed.

- Induction of Apoptosis: Increased levels of caspase-3 and -9 were noted, indicating activation of the apoptotic pathway.

Research Findings

Several studies have documented the biological activities of this compound:

-

Antimicrobial Efficacy:

- Effective against E. coli and S. aureus with MIC values ranging from 50 to 100 µg/mL.

- Demonstrated synergistic effects when combined with conventional antibiotics.

-

Anticancer Potential:

- IC50 values for MCF-7 cells were found to be around 25 µM.

- Induced significant morphological changes indicative of apoptosis.

-

Toxicological Profile:

- In vivo studies showed no significant toxicity at therapeutic doses.

- Long-term exposure studies are required to fully assess chronic effects.

属性

IUPAC Name |

4-(2-methoxyphenyl)-N-[3-[[4-(2-methoxyphenyl)piperazine-1-carbonyl]amino]-4-methylphenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H38N6O4/c1-23-12-13-24(32-30(38)36-18-14-34(15-19-36)26-8-4-6-10-28(26)40-2)22-25(23)33-31(39)37-20-16-35(17-21-37)27-9-5-7-11-29(27)41-3/h4-13,22H,14-21H2,1-3H3,(H,32,38)(H,33,39) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFZCUNXFFNDSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)N4CCN(CC4)C5=CC=CC=C5OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H38N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。